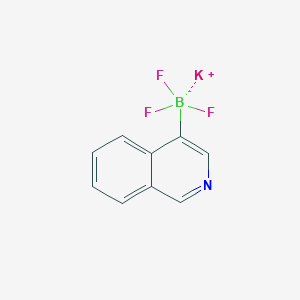

Potassium trifluoro(isoquinolin-4-yl)borate

Description

Properties

IUPAC Name |

potassium;trifluoro(isoquinolin-4-yl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BF3N.K/c11-10(12,13)9-6-14-5-7-3-1-2-4-8(7)9;/h1-6H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEIOJGBGINOBGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CN=CC2=CC=CC=C12)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BF3KN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40635693 | |

| Record name | Potassium trifluoro(isoquinolin-4-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1111733-07-3 | |

| Record name | Potassium trifluoro(isoquinolin-4-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | POTASSIUM 4-ISOQUINOLINETRIFLUOROBORATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: Bridging Stability and Reactivity in Modern Synthesis

An In-depth Technical Guide to the Chemical Properties and Applications of Potassium Trifluoro(isoquinolin-4-yl)borate

In the landscape of synthetic chemistry, the development of robust, versatile, and stable reagents is paramount for the efficient construction of complex molecular architectures. Potassium organotrifluoroborates have emerged as a superior class of nucleophilic boron reagents, offering significant advantages over their traditional counterparts like boronic acids and esters.[1][2] Unlike the often-unstable and difficult-to-purify boronic acids, potassium organotrifluoroborates are typically crystalline, air- and moisture-stable solids that can be stored indefinitely without special precautions.[1][2][3][4] This exceptional stability stems from the tetracoordinate nature of the boron atom, which effectively protects the reactive carbon-boron bond until its reactivity is intentionally unveiled in a chemical transformation.[1]

This guide focuses on a particularly valuable member of this class: This compound . This reagent uniquely combines the advantageous stability of the trifluoroborate salt with the profound biological significance of the isoquinoline scaffold. The isoquinoline nucleus is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6][7][8]

This document provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis, core chemical properties, and primary applications of this compound, with a focus on its role in palladium-catalyzed cross-coupling reactions.

Synthesis: A Robust and Efficient Pathway

The preparation of this compound can be approached in two primary ways: conversion from the corresponding boronic acid or, more efficiently, via a one-pot procedure directly from the parent halo-heterocycle. While the conversion from isoquinolin-4-ylboronic acid using potassium hydrogen fluoride (KHF₂) is straightforward, commercial boronic acids can suffer from degradation and protodeboronation over time, leading to lower yields.[2][3][9]

A more reliable and field-proven method is the one-pot synthesis starting from 4-bromoisoquinoline. This process bypasses the isolation of the potentially unstable boronic acid intermediate, leading to a higher overall yield and purity of the final trifluoroborate salt.[3][9]

Experimental Protocol: One-Pot Synthesis from 4-Bromoisoquinoline

This protocol describes a robust method for synthesizing the title compound, adapted from established procedures for preparing heteroaryltrifluoroborates.[9]

Step 1: Lithiation and Boration

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF).

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Add 4-bromoisoquinoline to the cooled THF.

-

Slowly add n-butyllithium (n-BuLi, typically 2.5 M in hexanes) dropwise to the solution. The reaction is monitored for the completion of the lithium-halogen exchange.

-

After stirring for approximately 30-60 minutes at -78 °C, add triisopropyl borate dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.

Step 2: Conversion to Trifluoroborate Salt

-

Cool the reaction mixture in an ice bath.

-

Add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) to the flask. Caution: KHF₂ is corrosive and can release HF in the presence of acid. Handle with appropriate personal protective equipment (PPE) in a chemical fume hood.[2]

-

Stir the resulting mixture vigorously for 1-2 hours. A thick white precipitate of the potassium trifluoroborate salt will form.

Step 3: Isolation and Purification

-

Reduce the solvent volume via rotary evaporation.

-

Filter the resulting slurry to collect the solid product.

-

Wash the solid with cold water and then with a cold organic solvent (e.g., diethyl ether or acetone) to remove impurities.

-

Dry the collected white solid under high vacuum to yield this compound. The product is typically of high purity and can be used without further purification.

Synthesis Workflow Diagram

Sources

- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 6. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. zenodo.org [zenodo.org]

- 9. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis and Characterization of Potassium trifluoro(isoquinolin-4-yl)borate

Abstract

This technical guide provides an in-depth exploration of Potassium trifluoro(isoquinolin-4-yl)borate, a key building block for synthetic and medicinal chemistry. We present a detailed, field-proven protocol for its synthesis, a thorough guide to its structural and spectroscopic characterization, and a discussion of its primary applications. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique stability and reactivity of organotrifluoroborates in conjunction with the privileged isoquinoline scaffold.

Introduction: The Strategic Value of Potassium Organotrifluoroborates

In the landscape of modern organic synthesis, organoboron reagents are indispensable tools for carbon-carbon and carbon-heteroatom bond formation. While boronic acids have traditionally dominated this field, their inherent limitations, such as a propensity for dehydration to form boroxines and susceptibility to protodeboronation, can complicate their storage and application.[1]

Potassium organotrifluoroborates (R-BF₃K) have emerged as a superior class of reagents that circumvent these issues.[2][3] These crystalline salts are typically stable to air and moisture, can be stored indefinitely at ambient temperature, and exhibit high functional group tolerance.[2][4][5][6] Their tetracoordinate boron center renders the carbon-boron bond inert until activated under specific reaction conditions, effectively serving as a protected form of a boronic acid.[3]

This guide focuses on a particularly valuable member of this class: this compound. The isoquinoline core is a "privileged scaffold" in medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents.[7][8][9][10] By providing a stable and reliable method to introduce this moiety, this compound serves as a critical gateway to novel and diverse isoquinoline derivatives for drug discovery and materials science.[11]

Synthesis: A Robust and Scalable Protocol

The synthesis of this compound is achieved through a reliable multi-step, one-pot procedure. The overarching strategy involves the formation of a highly reactive organometallic intermediate from 4-bromoisoquinoline, which is then trapped with a borate ester. The resulting boronate species is subsequently converted in situ to the highly stable trifluoroborate salt using potassium hydrogen difluoride (KHF₂).[4][6]

Synthesis Workflow Diagram

Caption: Workflow for the one-pot synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

4-Bromoisoquinoline

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi, 2.5 M solution in hexanes)

-

Triisopropyl borate

-

Potassium hydrogen difluoride (KHF₂)

-

Saturated aqueous Sodium Chloride (brine)

-

Acetone (reagent grade)

-

Diethyl ether

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 4-bromoisoquinoline (1.0 equiv). Dissolve the starting material in anhydrous THF (approx. 0.2 M).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 equiv) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting dark solution at -78 °C for 1 hour.

-

Expertise Note: The use of n-BuLi at -78 °C facilitates a clean lithium-halogen exchange. Maintaining this low temperature is critical to prevent side reactions, such as addition of the organolithium to the isoquinoline ring.

-

-

Borylation: To the cold solution, add triisopropyl borate (1.2 equiv) dropwise. The reaction is typically exothermic; maintain the temperature below -70 °C during the addition. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4 hours.

-

Expertise Note: Triisopropyl borate is used in slight excess to ensure complete consumption of the highly reactive organolithium intermediate, forming a triisopropoxyboronate ester.

-

-

Conversion to Trifluoroborate: In a separate flask, prepare a saturated aqueous solution of KHF₂ (4.0 equiv). Cool the reaction mixture to 0 °C in an ice bath and slowly add the KHF₂ solution. A precipitate will begin to form.

-

Trustworthiness Note: A significant excess of KHF₂ is crucial to drive the equilibrium towards the formation of the stable tetracoordinate trifluoroborate salt and to hydrolyze the boronate ester. KHF₂ is corrosive and should be handled with care.[6]

-

-

Isolation: Stir the resulting slurry vigorously at room temperature for 1 hour. Collect the solid precipitate by vacuum filtration.

-

Purification: Wash the filter cake sequentially with cold water, cold acetone, and finally diethyl ether to remove residual salts and organic impurities. Dry the resulting white to off-white solid under high vacuum to afford the pure this compound.

-

Expertise Note: The washing sequence is designed to remove specific impurities. Water removes excess KHF₂, acetone removes organic byproducts, and diethyl ether facilitates drying. The final product is often pure enough for subsequent use without recrystallization.[4]

-

Characterization: Structural Verification and Purity Analysis

Thorough characterization is essential to confirm the identity and purity of the synthesized product. A combination of spectroscopic and physical methods provides a complete analytical profile.

Spectroscopic Data

| Technique | Expected Observations | Rationale |

| ¹H NMR | Complex multiplet signals in the aromatic region (δ 7.5-9.5 ppm). Distinct singlets for H-1 and H-3 of the isoquinoline ring. | Confirms the integrity of the isoquinoline scaffold and indicates the position of substitution. |

| ¹³C NMR | Signals corresponding to the nine carbon atoms of the isoquinoline ring. A broad signal for the carbon atom attached to boron (C4) due to quadrupolar relaxation of the ¹¹B nucleus. | Provides a complete carbon fingerprint of the molecule. |

| ¹⁹F NMR | A broad singlet or a 1:1:1:1 quartet around δ -135 to -145 ppm. | Characteristic signal for the BF₃⁻ group. The multiplicity arises from coupling to the ¹¹B nucleus. |

| ¹¹B NMR | A broad singlet or a 1:3:3:1 quartet around δ 3-6 ppm. | Confirms the presence of a tetracoordinate boron atom, distinguishing it from a tricoordinate boronic acid. |

| FT-IR (ATR) | Strong, broad absorption band around 1050-1150 cm⁻¹. Aromatic C=C and C=N stretching vibrations at ~1600-1450 cm⁻¹. | The strong band is characteristic of the B-F stretching vibrations in the trifluoroborate anion. |

| HRMS (ESI-) | Calculation for [C₉H₆BF₃N]⁻. | Provides the exact mass of the trifluoro(isoquinolin-4-yl)borate anion, confirming the elemental composition. |

Physical Properties

-

Stability: Exceptionally stable to air and moisture; can be stored for extended periods at room temperature without degradation.[2][5]

-

Solubility: Sparingly soluble in water and acetone; generally insoluble in nonpolar organic solvents like hexanes and diethyl ether.[4]

Applications in Synthesis: A Versatile Coupling Partner

The primary utility of this compound lies in its application as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][13][14]

Suzuki-Miyaura Cross-Coupling

This reaction enables the formation of a C-C bond between the C4 position of the isoquinoline ring and a wide variety of sp²- or sp-hybridized carbon atoms. The trifluoroborate salt acts as a stable and easy-to-handle precursor to the active boronic acid under the basic reaction conditions.

Caption: General scheme for Suzuki-Miyaura cross-coupling.

This methodology is highly valued for its:

-

Broad Scope: Couples efficiently with a diverse range of electron-rich, electron-poor, and sterically hindered aryl and heteroaryl halides and triflates.[14][15]

-

Functional Group Tolerance: The reaction proceeds under conditions that tolerate many sensitive functional groups, minimizing the need for protecting group strategies.[1]

-

Stoichiometric Control: Unlike boronic acids, which often require a large excess, trifluoroborates can be used in near-stoichiometric amounts, improving atom economy.[1]

The products of these reactions—4-substituted isoquinolines—are high-value targets for screening in drug discovery programs, providing a direct route to novel chemical entities with potential therapeutic applications.[7][8]

Conclusion

This compound is a robust, stable, and versatile synthetic intermediate. The synthetic protocol detailed herein is scalable and reliable, providing consistent access to high-purity material. Its excellent performance in Suzuki-Miyaura cross-coupling reactions makes it an indispensable tool for chemists in both academic and industrial settings, particularly for those engaged in the synthesis of complex molecules for pharmaceutical research and materials science. The combination of the pharmaceutically relevant isoquinoline core with the practical advantages of the potassium trifluoroborate group ensures its continued importance as a key chemical building block.

References

-

Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. [Link]

-

Molander, G. A., & Brown, A. R. (2011). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. PMC, NIH. [Link]

-

Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters. [Link]

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, ACS Publications. [Link]

-

Molander, G. A., & Ham, J. (2006). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. PMC, NIH. [Link]

-

Molander, G. A., & Biolatto, B. (2003). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. PMC, NIH. [Link]

-

Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC, NIH. [Link]

-

Unknown. Isoquinoline.pptx. [Link]

-

Thirupataiah, B., et al. (2022). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. NIH. [Link]

-

Pawar, S. D., Gosavi, D. H., & Pawar, S. D. (2021). Isoquinoline derivatives and its medicinal activity. World Journal of Pharmaceutical Research. [Link]

-

Przybylski, P., et al. (2022). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC, NIH. [Link]

-

Wipf Group. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. [Link]

-

Darses, S., & Genet, J.-P. (2008). ChemInform Abstract: Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. ResearchGate. [Link]

-

Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses. [Link]

-

Organic Chemistry Portal. Potassium alkyltrifluoroborate synthesis. [Link]

-

Pertusati, F., Jog, P. V., & Prakash, G. K. S. Tetrabutylammonium(4-Fluorophenyl)trifluoroborate. Organic Syntheses. [Link]

-

Organic Chemistry Portal. Synthesis of potassium trifluoroborates. [Link]

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PubMed. [Link]

-

Molander, G. A., & Sandrock, D. L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. NIH. [Link]

-

Shainyan, B. A., et al. (2014). Synthesis of K[4-ROC6F4BF3] from potassium pentafluorophenyltrifluoroborate and O-nucleophiles. ResearchGate. [Link]

Sources

- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 8. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

- 10. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isoquinoline.pptx [slideshare.net]

- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 13. Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]

- 15. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the NMR Spectroscopic Data of Potassium Trifluoro(isoquinolin-4-yl)borate

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural and electronic properties of novel chemical entities is paramount. Potassium trifluoro(isoquinolin-4-yl)borate, a member of the versatile class of organotrifluoroborate salts, presents a unique scaffold with significant potential in synthetic and medicinal chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the unambiguous characterization of such molecules. This guide provides an in-depth analysis of the expected NMR spectroscopic data for this compound, grounded in established principles and data from analogous structures.

Introduction to this compound and its NMR Characterization

This compound (CAS 1111733-07-3) is a stable, crystalline solid that serves as a valuable building block in organic synthesis, particularly in cross-coupling reactions.[1][2] Its structure features a rigid isoquinoline core directly attached to a trifluoroborate moiety. This arrangement imparts specific electronic and steric properties that are crucial for its reactivity and potential biological activity.

NMR spectroscopy is an indispensable tool for the structural elucidation of organotrifluoroborates. A multi-nuclear approach, encompassing ¹H, ¹³C, ¹¹B, and ¹⁹F NMR, provides a complete picture of the molecule's connectivity and electronic environment. This guide will detail the predicted chemical shifts, coupling constants, and key spectral features for each of these nuclei, offering a robust framework for the analysis of this compound.

Predicted NMR Spectroscopic Data

The following data is predicted based on the analysis of the NMR spectra of isoquinoline and a comprehensive study of 28 different potassium organotrifluoroborates.[3][4] The isoquinoline numbering convention is used for assignments.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to be dominated by the signals of the isoquinoline ring protons. The electron-withdrawing nature of the trifluoroborate group is expected to deshield the protons in its vicinity, particularly H3 and H5.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J)

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constants (J) in Hz |

| H1 | ~9.3 | s | - |

| H3 | ~8.5 | s | - |

| H5 | ~8.2 | d | J ≈ 8.0 |

| H8 | ~8.0 | d | J ≈ 8.0 |

| H6 | ~7.8 | ddd | J ≈ 8.0, 7.0, 1.0 |

| H7 | ~7.7 | ddd | J ≈ 8.0, 7.0, 1.0 |

Predicted in DMSO-d₆ relative to TMS (δ = 2.50 ppm)

¹³C NMR Spectroscopy

In the carbon NMR spectrum, the most notable feature is the signal for the carbon atom directly attached to the boron (C4). This signal is often broadened due to the quadrupolar relaxation of the ¹¹B nucleus.[3][4] The chemical shifts of the other isoquinoline carbons are assigned based on established data for substituted isoquinolines.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ)

| Carbon | Predicted δ (ppm) |

| C1 | ~153 |

| C3 | ~145 |

| C4a | ~137 |

| C8a | ~135 |

| C6 | ~131 |

| C7 | ~129 |

| C5 | ~128 |

| C8 | ~125 |

| C4 | ipso-carbon, broad signal, ~130-140 |

Predicted in DMSO-d₆ relative to the solvent signal (δ = 39.52 ppm)

¹¹B NMR Spectroscopy

The ¹¹B NMR spectrum of organotrifluoroborates provides a characteristic signal for the boron nucleus. For this compound, a quartet is expected due to the coupling with the three equivalent fluorine atoms. The chemical shift will be in the typical range for tetra-coordinated boron in such salts.

Table 3: Predicted ¹¹B NMR Data

| Parameter | Predicted Value | Multiplicity |

| δ | ~3.0 - 5.0 ppm | q |

| ¹J(¹¹B, ¹⁹F) | ~45 - 55 Hz | - |

Predicted in DMSO-d₆ relative to BF₃·OEt₂ (δ = 0.0 ppm)

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is a highly sensitive and informative probe for organotrifluoroborates. A single, broad resonance is anticipated for the three equivalent fluorine atoms. This signal will be split into a 1:1:1:1 quartet due to coupling with the ¹¹B nucleus.

Table 4: Predicted ¹⁹F NMR Data

| Parameter | Predicted Value | Multiplicity |

| δ | -135 to -145 ppm | q |

| ¹J(¹⁹F, ¹¹B) | ~45 - 55 Hz | - |

Predicted in DMSO-d₆ relative to an external standard

Experimental Protocols

To ensure the acquisition of high-quality NMR data, the following protocols are recommended. The choice of DMSO-d₆ as the solvent is based on its excellent solubilizing properties for potassium organotrifluoroborate salts and its common use in the literature for these compounds.[3][4]

Sample Preparation

-

Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C, ¹¹B, and ¹⁹F NMR into a clean, dry vial.

-

Dissolution: Add approximately 0.7 mL of high-purity DMSO-d₆ to the vial.

-

Mixing: Gently vortex or sonicate the vial to ensure complete dissolution of the solid.

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This step is crucial to remove any particulate matter that can degrade the spectral resolution.

-

Capping: Securely cap the NMR tube to prevent contamination and solvent evaporation.

Caption: Correlation of molecular structure with multi-nuclear NMR data.

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment will reveal the coupling network between the protons on the benzene ring of the isoquinoline moiety (H5, H6, H7, and H8), confirming their connectivity.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, allowing for the unambiguous assignment of the protonated carbons in the isoquinoline ring.

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for assigning the quaternary carbons and confirming the overall structure. For instance, correlations from H3 and H5 to C4a and C4 would be expected.

Conclusion

This technical guide provides a comprehensive overview of the expected NMR spectroscopic data for this compound. By leveraging a multi-nuclear NMR approach and employing the detailed experimental protocols outlined, researchers can confidently characterize this important synthetic building block. The predicted data, based on sound chemical principles and existing literature on analogous compounds, serves as a valuable reference for spectral interpretation and structural verification. The use of 2D NMR techniques will be instrumental in the complete assignment of all proton and carbon signals, solidifying the structural elucidation of this versatile molecule.

References

- D'Vries, T., & Matta, C. F. (2009). ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873–878.

- Hughes, D. W., Holland, H. L., & MacLean, D. B. (1976). ¹³C magnetic resonance spectra of some isoquinoline alkaloids and related model compounds. Canadian Journal of Chemistry, 54(14), 2252–2260.

- Molander, G. A., & Figueroa, R. (2007). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 107(3), 912–945.

Sources

Crystal Structure Analysis of Potassium trifluoro(isoquinolin-4-yl)borate: From Synthesis to Supramolecular Insights

An In-Depth Technical Guide

Authored by a Senior Application Scientist

Introduction: The Convergence of a Privileged Scaffold and a Versatile Reagent

In the landscape of modern drug discovery, the isoquinoline core stands out as a "privileged scaffold," a structural framework that consistently appears in a wide array of pharmacologically active compounds.[1] Its derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4] This versatility makes the synthesis and characterization of novel isoquinoline-based molecules a critical endeavor for medicinal chemists.

Parallel to this, potassium organotrifluoroborates have emerged as exceptionally versatile and robust reagents in organic synthesis.[5][6] These crystalline, air- and moisture-stable salts serve as protected forms of boronic acids, offering superior handling properties and unique reactivity in critical C-C bond-forming reactions.[7][8][9][10]

The convergence of these two chemical entities in Potassium trifluoro(isoquinolin-4-yl)borate presents a molecule of significant interest. Its structure holds key information for developing novel therapeutics and synthetic methodologies. This guide provides a comprehensive, field-proven framework for the synthesis, crystallization, and definitive structural elucidation of this target compound using single-crystal X-ray diffraction (SC-XRD), the unequivocal gold standard for atomic-level structural analysis.[11][12] We will delve into not just the procedural steps, but the underlying causality that informs expert experimental design, ensuring a robust and reproducible analysis.

Part 1: Synthesis and High-Quality Crystallization Strategy

The foundation of any successful crystal structure analysis is the synthesis of pure material and the subsequent growth of diffraction-quality single crystals. This section outlines a reliable protocol and the rationale behind each strategic choice.

Synthetic Protocol: A Self-Validating Approach

The most direct and reliable route to potassium aryltrifluoroborates is the reaction of the corresponding boronic acid with potassium hydrogen fluoride (KHF₂).[5][8] This method is high-yielding and benefits from the straightforward purification of the crystalline product.

Experimental Protocol: Synthesis of this compound

-

Reagent Preparation: In a 100 mL polyethylene flask (to prevent etching of glass by fluoride ions), dissolve isoquinolin-4-ylboronic acid (1.0 eq) in 30 mL of methanol. Stir until a homogenous solution is achieved.

-

Salt Formation: Prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂, 2.5 eq). Add this solution dropwise to the stirring methanolic solution of the boronic acid over 10 minutes.

-

Causality Note: The use of excess KHF₂ ensures the complete conversion of the boronic acid and any associated boroxine anhydrides to the trifluoroborate salt, driving the equilibrium towards the product.[8] The reaction is typically rapid, proceeding at room temperature.

-

-

Precipitation and Isolation: Stir the resulting mixture at room temperature for 1 hour. A white precipitate of the potassium salt should form. Reduce the solvent volume by approximately half using a rotary evaporator.

-

Purification: Collect the white solid by vacuum filtration. Wash the solid sequentially with 20 mL of cold water, 20 mL of cold methanol, and finally 20 mL of diethyl ether to remove residual impurities and facilitate drying.

-

Drying: Dry the purified white crystalline solid under high vacuum for 12 hours. Characterize the product via ¹H NMR, ¹³C NMR, ¹¹B NMR, and HRMS to confirm identity and purity before proceeding to crystallization.

Caption: Workflow for the synthesis of the target compound.

Crystallization: The Gateway to Diffraction

The quality of the diffraction data is directly proportional to the quality of the single crystal. Organotrifluoroborate salts are typically crystalline solids, but obtaining a single crystal of sufficient size and quality for SC-XRD often requires careful screening of conditions.

Crystallization Protocol: Slow Evaporation

-

Solvent Selection: In a clean 4 mL glass vial, dissolve 5-10 mg of the purified product in the minimum amount of a suitable solvent. Acetonitrile is an excellent starting point due to the high solubility and stability of organotrifluoroborate salts in it.[7] Acetone can be a viable alternative.

-

Setup: Cover the vial with a cap, and pierce the cap with a needle. This allows for slow, controlled evaporation of the solvent.

-

Causality Note: Rapid evaporation leads to the formation of microcrystalline powder. Slow evaporation provides the necessary time for molecules to order themselves into a well-defined crystal lattice, promoting the growth of larger, higher-quality single crystals.

-

-

Incubation: Place the vial in a vibration-free environment (e.g., a dedicated crystallization cupboard or a beaker containing sand) at a constant temperature.

-

Monitoring: Monitor the vial daily. Crystals typically form over a period of 2-7 days. Once suitable crystals (ideally 0.1-0.3 mm in each dimension) are observed, they should be harvested promptly to prevent them from drying out or degrading.

Part 2: Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD provides unambiguous information on the three-dimensional arrangement of atoms, including bond lengths, bond angles, and intermolecular interactions.[13][14]

The Experimental Workflow: From Crystal to Data

The process involves carefully mounting a single crystal and collecting diffraction data as it is rotated in a focused X-ray beam.

Data Collection Protocol

-

Crystal Mounting: Using a microscope, select a well-formed, transparent crystal free of visible defects. Secure the crystal to a cryo-loop using a minimal amount of paratone oil.

-

Cryo-Cooling: Immediately place the mounted crystal into the cold nitrogen stream (typically 100 K) of the diffractometer.

-

Causality Note: Cryo-cooling is critical. It minimizes atomic thermal motion, leading to sharper diffraction spots and higher resolution data. It also significantly reduces radiation damage to the crystal from the high-intensity X-ray beam.

-

-

Data Collection: Center the crystal in the X-ray beam. An initial set of frames is collected to determine the unit cell parameters and the crystal's orientation matrix. A full data collection strategy is then calculated to measure the intensities of a complete and redundant set of reflections. Modern diffractometers automate this process.

-

Data Processing: The raw diffraction images are processed to integrate the reflection intensities, which are then corrected for experimental factors (e.g., Lorentz and polarization effects). This yields the final reflection file used for structure solution.

Caption: Standard workflow for single-crystal X-ray analysis.

Structure Solution and Refinement

Solving the crystal structure involves determining the positions of all atoms in the unit cell from the processed diffraction data. This is achieved by solving the "phase problem" and then refining the atomic positions and thermal parameters to best fit the experimental data. The final output is a Crystallographic Information File (CIF), which contains all the information about the crystal structure.

Part 3: Interpreting the Crystal Structure: Expected Findings & Implications

While the precise structure of this compound has not been previously published, we can predict its key features based on the known structures of similar potassium aryltrifluoroborates.[15][16]

Hypothetical Crystallographic Data

The following table summarizes the expected crystallographic parameters for the title compound, providing a benchmark for experimental results.

| Parameter | Expected Value / Type |

| Chemical Formula | C₉H₇BF₃NK |

| Formula Weight | 224.07 g/mol |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pca2₁ (example common space groups) |

| a, b, c (Å) | 8-12 Å, 10-15 Å, 15-20 Å (typical ranges) |

| α, β, γ (°) | 90, 95-105, 90 (for monoclinic) |

| Volume (ų) | 1500 - 2500 |

| Z (molecules/unit cell) | 4 or 8 |

| Final R indices [I > 2σ(I)] | R1 < 0.05, wR2 < 0.10 |

| Goodness-of-fit (S) | ~1.0 |

Analysis of Molecular and Supramolecular Features

-

Molecular Geometry: The analysis will confirm the distorted tetrahedral geometry around the boron atom, a characteristic feature of trifluoroborate anions.[15][16] The C1-B bond length is expected to be approximately 1.60 Å. The planarity of the isoquinoline ring system will be confirmed, and precise bond lengths and angles will provide insight into the electronic effects of the trifluoroborate substituent.

-

Ionic Interactions and Crystal Packing: The crystal lattice will be dominated by electrostatic interactions between the K⁺ cations and the [C₉H₇N-BF₃]⁻ anions. Based on analogous structures, the potassium ion is expected to have a high coordination number (likely 8), interacting with fluorine atoms from multiple surrounding anions.[15][16] These K-F interactions form the primary network that defines the crystal packing.

-

Weak Intermolecular Interactions: Beyond the strong ionic forces, the analysis of the crystal packing will likely reveal weaker, yet structurally significant, interactions such as:

-

π-π Stacking: The planar isoquinoline rings may stack with each other, influencing the overall packing arrangement. The centroid-to-centroid distance and slip angle will quantify this interaction.

-

C-H···F Hydrogen Bonds: Weak hydrogen bonds between the hydrogen atoms of the isoquinoline ring and the fluorine atoms of the borate group can further stabilize the crystal lattice.

-

Caption: Potential intermolecular forces in the crystal lattice.

Conclusion

The crystal structure analysis of this compound provides the definitive, atomic-level blueprint of this valuable chemical entity. This in-depth guide outlines a robust pathway from rational synthesis and strategic crystallization to high-fidelity SC-XRD data acquisition and interpretation. The resulting structural data—precise bond lengths, angles, and a detailed understanding of the supramolecular assembly—are invaluable for professionals in drug development and chemical synthesis. This information enables a deeper understanding of structure-activity relationships (SAR), facilitates the design of next-generation pharmaceuticals, and provides a foundational data point for the broader study of organoboron chemistry.

References

-

Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (MDPI) [Link]

-

Exploring the Chemistry and Applications of Isoquinoline. (Amerigo Scientific) [Link]

-

Isoquinoline derivatives and its medicinal activity. (ResearchGate) [Link]

-

Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. (Wipf Group, University of Pittsburgh) [Link]

-

Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (Semantic Scholar) [Link]

-

ROLE OF ISOQUINOLINE IN DRUG DISCOVERY. (Zenodo) [Link]

-

Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. (ACS Publications - Chemical Reviews) [Link]

-

Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry. (ResearchGate) [Link]

-

Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. (Organic Syntheses) [Link]

-

Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. (MDPI) [Link]

-

Single-crystal X-ray Diffraction. (SERC, Carleton College) [Link]

-

Crystal structures of potassium tri-fluorido-(4-meth-oxy-phen-yl)borate and potassium tri-fluorido(4-fluoro-phen-yl)borate. (PubMed) [Link]

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (CDMO Pro) [Link]

-

Determination of crystal structure by single crystal X-ray diffraction. (SlideShare) [Link]

-

Crystal structures of potassium trifluorido(4-methoxyphenyl)borate and potassium trifluorido(4-fluorophenyl)borate. (NIH National Center for Biotechnology Information) [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 3. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]

- 6. Potassium Organotrifluoroborates [sigmaaldrich.com]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Characterisation and Study of Compounds by Single Crystal X-ray Diffraction [mdpi.com]

- 12. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 13. creative-biostructure.com [creative-biostructure.com]

- 14. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 15. Crystal structures of potassium tri-fluorido-(4-meth-oxy-phen-yl)borate and potassium tri-fluorido(4-fluoro-phen-yl)borate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Crystal structures of potassium trifluorido(4-methoxyphenyl)borate and potassium trifluorido(4-fluorophenyl)borate - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Thermal Stability and Decomposition of Potassium Trifluoro(isoquinolin-4-yl)borate

Abstract: This technical guide provides a comprehensive analysis of the expected thermal stability and potential decomposition pathways of Potassium trifluoro(isoquinolin-4-yl)borate. While direct experimental data for this specific molecule is not extensively published, this document synthesizes information from analogous potassium heteroaryltrifluoroborates and established principles of organoboron chemistry to provide a robust predictive framework. It details the likely mechanisms of degradation, including protodeboronation and thermal fragmentation, and presents standardized, field-proven protocols for experimental determination using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). This guide is intended for researchers, chemists, and drug development professionals who utilize or intend to utilize this compound in thermally sensitive applications such as catalysis and radiochemistry.

Introduction and Theoretical Background

This compound belongs to the versatile class of potassium organotrifluoroborates (R-BF₃K), which have gained significant prominence in synthetic chemistry. They serve as robust and highly effective coupling partners in Suzuki-Miyaura cross-coupling reactions and are increasingly explored as precursors for radiofluorination in positron emission tomography (PET) imaging.

Unlike their boronic acid counterparts, organotrifluoroborates exhibit significantly enhanced stability towards air and moisture, are generally crystalline, weighable solids, and have a long shelf-life. This stability is attributed to the formation of a tetracoordinate boron center, which is less susceptible to protodeboronation and oxidative degradation compared to the vacant p-orbital of tricoordinate boronic acids.

However, "stability" is context-dependent. For applications requiring elevated temperatures, such as high-temperature cross-coupling or radiolabeling syntheses, understanding the compound's thermal liability is paramount. The thermal decomposition profile dictates the operational temperature window, potential side-product formation, and ultimately, the success of the synthetic endeavor. The isoquinoline moiety, a nitrogen-containing heterocycle, introduces unique electronic features that can influence the strength of the Carbon-Boron (C-B) bond and thus the overall thermal stability.

Predicted Decomposition Pathways

The thermal decomposition of this compound is predicted to proceed through two primary, potentially competing, pathways. The dominant pathway is highly dependent on the experimental conditions, particularly the presence of trace amounts of water or protic solvents.

Pathway A: Protodeboronation

Protodeboronation is the most common decomposition pathway for organotrifluoroborates. It involves the cleavage of the C-B bond by a proton source, leading to the formation of the corresponding arene (isoquinoline) and inorganic boron-fluorine species.

Mechanism Causality: The reaction is typically facilitated by moisture, which can be ambient or present as trace impurities in solvents. The process can be catalyzed by acid or base. At elevated temperatures, the kinetic barrier for this reaction is more easily overcome. The nitrogen atom in the isoquinoline ring can be protonated under acidic conditions, potentially accelerating the C-B bond cleavage.

A simplified logical flow of this process is visualized below.

Caption: Standardized workflow for the thermal analysis of the title compound.

Protocol: Thermogravimetric Analysis (TGA)

-

Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature using certified standards.

-

Sample Preparation: Place 5-10 mg of this compound into a standard TGA pan (e.g., platinum or alumina). Ensure the sample is dry and representative.

-

Experimental Conditions (Run 1 - Inert):

-

Purge Gas: High-purity Nitrogen (N₂).

-

Flow Rate: 50-100 mL/min.

-

Temperature Program:

-

Equilibrate at 30°C for 5 minutes.

-

Ramp from 30°C to 600°C at a heating rate of 10°C/min.

-

-

-

Experimental Conditions (Run 2 - Oxidative):

-

Repeat steps 1-2.

-

Purge Gas: Dry Air.

-

Flow Rate: 50-100 mL/min.

-

Temperature Program: Same as Run 1.

-

-

Data Analysis: Record the onset temperature of decomposition (T_onset), defined as the temperature at which a significant mass loss begins. Record the temperature of maximum decomposition rate (T_peak) from the derivative of the TGA curve.

Protocol: Differential Scanning Calorimetry (DSC)

-

Instrument Calibration: Ensure the DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Place 2-5 mg of the sample into a hermetically sealed aluminum pan. Prepare an empty, sealed pan to serve as a reference.

-

Experimental Conditions (Inert):

-

Purge Gas: High-purity Nitrogen (N₂).

-

Flow Rate: 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 25°C.

-

Ramp from 25°C to a temperature just above the TGA-determined decomposition onset (e.g., 350-400°C) at a rate of 10°C/min.

-

-

-

Data Analysis: Identify endothermic peaks (e.g., melting point) and exothermic peaks (e.g., decomposition, crystallization).

Data Interpretation and Expected Results

The data from the TGA and DSC experiments should be synthesized to build a complete stability profile. The results below are hypothetical examples for illustrative purposes.

Table 1: Hypothetical Thermal Analysis Data Summary

| Parameter | Value (N₂ Atmosphere) | Value (Air Atmosphere) | Interpretation |

| TGA: T_onset | ~280 °C | ~270 °C | Onset of significant decomposition. Lower temperature in air suggests oxidative instability contributes to decomposition. |

| TGA: Mass Loss Step 1 | 55% loss (280-350°C) | 58% loss (270-340°C) | Corresponds to the loss of the isoquinoline moiety via protodeboronation (calculated MW of isoquinoline is ~56% of the total mass). |

| TGA: Residual Mass @ 600°C | ~35% | ~30% | Remaining inorganic boron species. |

| DSC: Melting Point (T_m) | 245 °C (Endotherm) | 245 °C (Endotherm) | Sharp melting point indicates good sample purity. |

| DSC: Decomposition (T_d) | 285 °C (Exotherm) | 275 °C (Exotherm) | Exothermic peak confirms decomposition event immediately following melting. |

Interpretation Narrative: Based on this hypothetical data, we would conclude that this compound is a crystalline solid that melts at 245°C. It remains thermally stable up to approximately 270-280°C. Above this temperature, it undergoes rapid, exothermic decomposition. The primary mass loss event in TGA aligns closely with the calculated mass percentage of isoquinoline, strongly suggesting that protodeboronation (cleavage and volatilization of isoquinoline) is the dominant decomposition mechanism under these test conditions. The slightly lower decomposition temperature in air indicates that the compound has some sensitivity to oxidation at elevated temperatures.

Conclusion and Recommendations

This compound is expected to exhibit the high benchtop stability characteristic of its compound class. However, for thermal applications, its stability is finite. Based on the analysis of related structures and established decomposition mechanisms, its primary thermal liability is protodeboronation, which is likely to occur at temperatures above 250°C.

For practical applications, it is recommended to:

-

Keep reaction temperatures below the empirically determined T_onset to minimize degradation and side-product formation.

-

Use rigorously dried solvents and reagents to suppress the protodeboronation pathway, potentially increasing the operational temperature window.

-

When pushing temperature limits, conduct reactions under a dry, inert atmosphere (e.g., Argon or Nitrogen).

The protocols and predictive models provided in this guide offer a robust framework for safely and effectively utilizing this compound in thermally demanding chemical processes.

References

The Ascendance of a Bench-Stable Star: A Technical Guide to the Discovery and Application of Potassium Organotrifluoroborates

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern synthetic organic chemistry, the pursuit of robust, versatile, and user-friendly reagents is a paramount objective. This guide delves into the discovery and history of potassium organotrifluoroborates, a class of organoboron compounds that has risen to prominence as a superior alternative to traditional boronic acids and esters. We will explore the pivotal developments that brought these remarkably stable yet reactive compounds from relative obscurity to the forefront of cross-coupling chemistry, particularly the Nobel Prize-winning Suzuki-Miyaura reaction. This document will provide an in-depth analysis of their synthesis, unique properties, and mechanistic intricacies in catalysis, offering field-proven insights and detailed experimental protocols for their practical application in research and drug development.

Introduction: The Quest for Stability in Organoboron Chemistry

The Suzuki-Miyaura cross-coupling reaction, first reported by Akira Suzuki and Norio Miyaura in 1979, has become an indispensable tool for the formation of carbon-carbon bonds.[1][2] Its significance in the synthesis of complex organic molecules, from pharmaceuticals to advanced materials, was recognized with the 2010 Nobel Prize in Chemistry.[1][3] The reaction traditionally utilizes organoboron compounds, most commonly boronic acids, as the nucleophilic partner.

However, the practical application of boronic acids is often hampered by inherent instability. They are prone to decomposition and can be challenging to purify.[4] Boronic acids exist in a dehydrative equilibrium with their cyclic trimeric anhydrides, known as boroxines, which can complicate reaction stoichiometry.[4] While boronic esters offer improved stability, they can be susceptible to hydrolysis.[4] This quest for a more robust organoboron reagent set the stage for the emergence of potassium organotrifluoroborates.

The Genesis of a Superior Reagent: Discovery and Key Developments

While the existence of organotrifluoroborates had been known since the 1960s, their widespread adoption in organic synthesis was hindered by challenging preparatory methods.[5] A significant breakthrough occurred in 1995 when E. Vedejs and his research group reported a highly efficient and practical method for the synthesis of potassium organotrifluoroborates.[5][6] This method, utilizing the readily available and inexpensive potassium hydrogen difluoride (KHF2) as the fluorinating agent, transformed the landscape of organoboron chemistry.[5]

Vedejs's procedure allowed for the straightforward conversion of a wide range of trivalent organoboron compounds, including boronic acids and their esters, into their corresponding potassium organotrifluoroborate salts in high yields.[5] This development made these reagents widely accessible to the synthetic community and catalyzed a surge in research into their properties and applications.[7] The work of Professor Gary A. Molander and his group has been particularly instrumental in exploring and expanding the synthetic utility of these versatile reagents.[8][9]

The Decisive Advantage: Unpacking the Properties of Potassium Organotrifluoroborates

The remarkable utility of potassium organotrifluoroborates stems from a unique combination of stability and reactivity. These compounds are typically crystalline, free-flowing solids that exhibit exceptional stability towards both air and moisture.[4][10] This allows for indefinite storage at room temperature without the need for special handling precautions, a stark contrast to the often-sensitive nature of boronic acids.[4][5]

The source of this enhanced stability lies in the tetracoordinate nature of the boron atom, which is strongly bonded to three electronegative fluorine atoms.[11] This structure renders the carbon-boron bond less susceptible to protodeboronation, a common side reaction with boronic acids.[4][8] Consequently, the trifluoroborate moiety can be carried through multi-step synthetic sequences where other organoboron functionalities would require protection and deprotection steps.[4][12]

Table 1: Comparative Properties of Common Organoboron Reagents

| Property | Boronic Acids (R-B(OH)₂) | Boronate Esters (e.g., Pinacol Esters) | Potassium Organotrifluoroborates (K[R-BF₃]) |

| Physical State | Often crystalline solids | Often liquids or low-melting solids | Crystalline, free-flowing solids[4] |

| Air Stability | Variable, can dehydrate to boroxines[4] | Generally good | Excellent, indefinitely stable[4][5][10] |

| Moisture Stability | Prone to decomposition | Can be susceptible to hydrolysis[4] | Excellent, indefinitely stable[4][5][10] |

| Purification | Can be challenging[4] | Generally straightforward | Straightforward by recrystallization |

| Stoichiometry | Complicated by boroxine formation[4] | Well-defined | Well-defined monomeric species[13] |

Synthesis of Potassium Organotrifluoroborates: A Practical Guide

The accessibility of potassium organotrifluoroborates is a key factor in their widespread use. Several reliable methods have been developed for their synthesis.

From Boronic Acids

The most common and straightforward method involves the reaction of a corresponding boronic acid with potassium hydrogen difluoride (KHF₂) in a mixture of methanol and water.[4] The desired potassium organotrifluoroborate typically precipitates from the reaction mixture as a white solid and can be isolated in high yield by simple filtration.[4]

One-Pot Procedures via Transmetalation

For instances where the corresponding boronic acid is unstable or difficult to isolate, one-pot procedures have been developed. These methods often involve the generation of an organometallic species, such as an organolithium or Grignard reagent, followed by reaction with a trialkyl borate. The resulting crude boronic acid is then directly treated with KHF₂ to afford the stable potassium organotrifluoroborate.[5][12]

Hydroboration of Alkenes and Alkynes

Alkenes and alkynes can be converted to their corresponding potassium organotrifluoroborates through hydroboration, followed by treatment with KHF₂.[11][12] This method provides access to a wide range of alkyl- and alkenyltrifluoroborates.

Experimental Protocol: Synthesis of Potassium Phenyltrifluoroborate

This protocol describes the synthesis of potassium phenyltrifluoroborate from phenylboronic acid, a widely used and commercially available starting material.

Materials:

-

Phenylboronic acid

-

Potassium hydrogen difluoride (KHF₂)

-

Methanol

-

Deionized water

-

Magnetic stirrer and stir bar

-

Beaker or flask

Procedure:

-

Dissolve phenylboronic acid (1.0 equivalent) in methanol.

-

In a separate container, prepare a saturated aqueous solution of potassium hydrogen difluoride (KHF₂) (approximately 3.0 equivalents).

-

While stirring the methanolic solution of phenylboronic acid, slowly add the aqueous KHF₂ solution.

-

A white precipitate of potassium phenyltrifluoroborate will form immediately.[4]

-

Continue stirring the mixture at room temperature for 30 minutes to ensure complete reaction.[4]

-

Isolate the product by vacuum filtration, wash with cold water and then a small amount of cold methanol, and dry under vacuum.

The Role in Suzuki-Miyaura Cross-Coupling: Mechanism and Advantages

Potassium organotrifluoroborates have proven to be exceptionally effective nucleophilic partners in the Suzuki-Miyaura cross-coupling reaction.[10][14] Their participation in the catalytic cycle is believed to proceed through a "slow release" mechanism.[15][16]

Under the basic conditions of the Suzuki-Miyaura reaction, the organotrifluoroborate undergoes slow hydrolysis to generate the corresponding boronic acid in situ.[15][16][17] This boronic acid is the active species that participates in the transmetalation step of the catalytic cycle.[3] The slow, controlled release of the reactive boronic acid maintains a low concentration in the reaction mixture, which helps to minimize undesirable side reactions such as protodeboronation and oxidative homocoupling.[15][16]

Experimental Protocol: Suzuki-Miyaura Coupling of Potassium Vinyltrifluoroborate

This protocol provides a general procedure for the palladium-catalyzed cross-coupling of potassium vinyltrifluoroborate with an aryl bromide.

Materials:

-

Potassium vinyltrifluoroborate

-

Aryl bromide

-

Palladium(II) acetate (Pd(OAc)₂) or Palladium(II) chloride (PdCl₂)[18]

-

Triphenylphosphine (PPh₃)[18]

-

Cesium carbonate (Cs₂CO₃)[18]

-

Tetrahydrofuran (THF)

-

Deionized water

-

Schlenk flask or sealed tube

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a Schlenk flask or sealed tube under an inert atmosphere, add the aryl bromide (1.0 equivalent), potassium vinyltrifluoroborate (1.2-1.5 equivalents), cesium carbonate (3.0 equivalents)[18], palladium catalyst (e.g., PdCl₂, 2 mol %)[18], and ligand (e.g., PPh₃, 6 mol %)[18].

-

Add a solvent mixture of THF and water (e.g., 9:1 or 24:1 ratio)[18][19].

-

Seal the vessel and heat the reaction mixture with stirring (e.g., 85 °C) for the required time (typically 12-48 hours).[19]

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).[19]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired vinylarene.

Beyond Suzuki-Miyaura: Expanding the Synthetic Horizon

While the Suzuki-Miyaura reaction remains the most prominent application, the utility of potassium organotrifluoroborates extends to a variety of other transformations. They have been successfully employed in:

-

Rhodium-catalyzed additions to aldehydes and ketones.[10]

-

Copper-catalyzed cross-coupling reactions.

-

Nucleophilic substitution reactions , where they serve as effective nucleophiles.[9][20]

-

Addition reactions to Michael acceptors.[20]

The stability of the trifluoroborate moiety also allows for functional group manipulations on the organic substituent while leaving the carbon-boron bond intact, opening avenues for the synthesis of complex and highly functionalized molecules.[12][21]

Conclusion and Future Outlook

The discovery of a practical and scalable synthesis for potassium organotrifluoroborates has had a profound impact on the field of organic synthesis. Their exceptional stability, ease of handling, and broad reactivity profile have established them as indispensable reagents in both academic and industrial laboratories. As the demand for more efficient and sustainable synthetic methods continues to grow, the unique attributes of potassium organotrifluoroborates will undoubtedly secure their place as a cornerstone of modern cross-coupling chemistry and beyond, empowering chemists to construct complex molecules with greater precision and efficiency. The ongoing development of new catalytic systems and the exploration of novel reactivities of these versatile boron compounds promise a vibrant future for this remarkable class of reagents.

References

- Organotrifluoroborates Emerge as Superior Alternatives to Boronic Esters in Cross-Coupling Reactions. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGM_22I7EFL1XmQlIe8-40yCTFGlanBMlcQrBC60l36GM5jKCTvu45dj1N1UUV_e4kqKUzL-i81jKUHMxcUIXiE3ehcNkEBrJZkLhy2C2hT-Ft1c6tSaHRSYAtPhecGSOfJIUfDRQwWoCFaFSndKYRDKmmGUf3XsItRmXXnBibDA7he-D7ltajvAzCiqGqyRUcNnsdGnjk6nUBS3lr9GBE-1CEGnTfLtGqfbArie1bPSo1ZUdT3def7WWRtDdVtSXwFgA==]

- Electrochemical Synthesis of Potassium Aryltrifluoroborates. (2014-07-09). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFv6W9uLJZ6v8ZGDbPF-jmp6I00oE8DRrB4hISRvX53pKAjpWk6xiUiH8ufS-1j3qpRPf4Gam0P6Z6pkMCvH95PV6xeApMu6K_Zc_FekFYeXe4nLUFDtOpHsMr3cgepQibZHhZOXx2GZDBu49B50jsrUKbbcKTZeyHmuhzvZ7JdHqEeIV-E1SLc5Ruw]

- Suzuki-Miyaura Cross-Coupling Reaction. News-Medical.Net. [URL: https://www.news-medical.net/life-sciences/Suzuki-Miyaura-Cross-Coupling-Reaction.aspx]

- Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/cr0509758]

- Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja302931d]

- Potassium Organotrifluoroborates - A Diamond in The Rough. BLDpharm. (2022-08-26). [URL: https://www.bldpharm.

- Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/19882488/]

- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [URL: https://yonedalabs.com/en/suzuki-miyaura-cross-coupling-practical-guide/]

- Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024-10-10). [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organometallic_Reactions/Suzuki-Miyaura_Coupling]

- Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1513180/]

- A Facile One-Pot Preparation of Potassium Hydroxyaryl- and (Hydroxyalkyl)aryltrifluoroborates. Organic Letters - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ol062635p]

- Cross-coupling Reactions of Organotrifluoroborate Salts. [URL: https://www.sciencedirect.com/science/article/pii/B9780470595797000021]

- Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2835478/]

- Suzuki reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Suzuki_reaction]

- Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. NIH. (2010-11-01). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2967663/]

- Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group. (2008-05-18). [URL: https://www.pitt.edu/~wipf/Lectures/6430_files/6430_16.pdf]

- Potassium Organotrifluoroborates. Sigma-Aldrich. [URL: https://www.sigmaaldrich.

- Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry. Request PDF. (2025-08-06). [URL: https://www.researchgate.net/publication/229074066_Potassium_Trifluoroorganoborates_New_Perspectives_in_Organic_Chemistry]

- Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. [URL: https://www.organic-chemistry.org/abstracts/lit2/283.shtm]

- Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/18095714/]

- Method for preparing vinyl potassium trifluoborate. Google Patents. [URL: https://patents.google.

- Cross-Coupling and Chemical Bond Formation of Organotrifluoroborate Nucleophiles in Chemistry. Longdom Publishing. [URL: https://www.longdom.org/open-access/crosscoupling-and-chemical-bond-formation-of-organotrifluoroborate-nucleophiles-in-chemistry-117560.html]

- Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [URL: https://www.researchgate.net/publication/230623696_Organotrifluoroborate_Hydrolysis_Boronic_Acid_Release_Mechanism_and_an_Acid-Base_Paradox_in_Cross-Coupling]

- Potassium alkyltrifluoroborate synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.

- Synthesis of Vinyl-Substituted Polypyridyl Ligands through Suzuki–Miyaura Cross-Coupling of Potassium Vinyltrifluoroborate with Bromopolypyridines. The Journal of Organic Chemistry - ACS Publications. (2011-04-27). [URL: https://pubs.acs.org/doi/10.1021/jo102298q]

- CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. Books. [URL: https://pubs.rsc.org/en/content/chapter/bk9781849735626-00389/978-1-84973-562-6]

- Potassium aryltrifluoroborate synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.

- Organotrifluoroborates: Another Branch of the Mighty Oak. The Journal of Organic Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.5b00161]

- Potassium vinyltrifluoroborate synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.

- Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Scilit. [URL: https://www.scilit.net/article/2a664e52f520b22416f40776c5b9f71c]

- The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3058869/]

- Utilization of Potassium Vinyltrifluoroborate in the Development of a 1,2-Dianion Equivalent. (2009-05-07). [URL: https://pubs.acs.org/doi/10.1021/ol900822j]

- Organotrifluoroborate Salts. Chem-Station Int. Ed. (2015-11-02). [URL: https://www.chem-station.

- Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. The Journal of Organic Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jo062634x]

- Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=v86p0301]

- Recent Advances in Organotrifluoroborates Chemistry. Request PDF. (2025-08-06). [URL: https://www.researchgate.

- ChemInform Abstract: Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Request PDF. (2025-08-06). [URL: https://www.researchgate.net/publication/227480838_ChemInform_Abstract_Potassium_Organotrifluoroborates_New_Perspectives_in_Organic_Synthesis]

- Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1524905/]

- Potassium Organotrifluoroborates: Chemistry Beyond Cross-Coupling. ScholarlyCommons. (2014-08-21). [URL: https://repository.upenn.

Sources

- 1. news-medical.net [news-medical.net]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. Yoneda Labs [yonedalabs.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Potassium Organotrifluoroborates [sigmaaldrich.com]

- 9. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates [organic-chemistry.org]

- 10. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 12. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]

- 18. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. longdom.org [longdom.org]

- 21. DSpace [repository.upenn.edu]

The Pivotal Role of Potassium Trifluoro(isoquinolin-4-yl)borate in Modern Catalysis: A Mechanistic and Practical Guide

Introduction: Beyond Boronic Acids - The Ascendancy of Organotrifluoroborates

In the landscape of synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a titan, a robust and versatile tool for the formation of carbon-carbon bonds.[1][2] For decades, boronic acids have been the workhorse nucleophiles in this critical transformation. However, their inherent limitations, such as instability towards air and moisture and a propensity for protodeboronation, have driven the quest for more resilient alternatives.[2] Enter potassium organotrifluoroborates, a class of tetracoordinate boron species that have emerged as demonstrably superior coupling partners in many contexts.[1][2][3]

This technical guide delves into the mechanism of action of a particularly valuable member of this class: Potassium trifluoro(isoquinolin-4-yl)borate. We will explore its unique attributes that render it a highly effective reagent in catalysis, dissect the mechanistic intricacies of its participation in the Suzuki-Miyaura reaction, and provide practical insights for its application in the laboratory. The isoquinoline moiety, a privileged scaffold in medicinal chemistry, imbues this reagent with distinct electronic and steric properties that influence its reactivity and utility.[4][5]

Core Tenets of this compound Utility

This compound is a crystalline, free-flowing solid that boasts exceptional stability to both air and moisture.[3] This remarkable stability streamlines handling and storage, obviating the need for stringent inert atmosphere techniques often required for boronic acids.[3] Furthermore, its reduced tendency to undergo protodeboronation allows for the use of near-stoichiometric amounts of the reagent, enhancing atom economy and simplifying reaction workups.[2]

The Mechanism of Action: A Step-by-Step Elucidation

The catalytic prowess of this compound in Suzuki-Miyaura cross-coupling reactions is best understood by examining its journey through the catalytic cycle. This journey begins with a crucial activation step, followed by the canonical stages of oxidative addition, transmetalation, and reductive elimination.

Pre-Catalytic Activation: The Hydrolysis Equilibrium

This compound does not directly enter the catalytic cycle. Instead, it serves as a stable and reliable precursor to the active boronic acid species. This activation occurs via a hydrolysis equilibrium, where the trifluoroborate reacts with a base and water to generate the corresponding isoquinolin-4-ylboronic acid.[6] This "slow-release" mechanism is a key advantage, as it maintains a low concentration of the reactive boronic acid in the reaction mixture, thereby minimizing undesirable side reactions such as homocoupling.[6]

The rate of this hydrolysis is influenced by several factors, including the electronic nature of the organic substituent.[6] The electron-withdrawing nature of the isoquinoline ring may influence the rate of this hydrolysis, a factor to consider when optimizing reaction conditions.

Caption: Hydrolysis equilibrium of this compound.

The Catalytic Cycle in Focus

Once the active isoquinolin-4-ylboronic acid is generated, it enters the palladium-catalyzed cross-coupling cycle.

Caption: The Suzuki-Miyaura Catalytic Cycle.

-

Oxidative Addition: The cycle commences with the oxidative addition of an organic halide (Ar-X) to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate, which is poised for the crucial transmetalation step.

-

Transmetalation: This is the defining step where the organic moiety from the boron reagent is transferred to the palladium center. The isoquinolin-4-ylboronic acid, formed from the hydrolysis of this compound, reacts with the palladium(II) complex. A base is crucial in this step to facilitate the formation of a boronate species, which is more nucleophilic and readily undergoes transmetalation.[1] The precise mechanism of transmetalation can be complex, potentially involving pre-transmetalation intermediates with Pd-O-B linkages.[7] The isoquinoline ring, with its nitrogen atom, could potentially play a role in coordinating to the palladium center, thereby influencing the rate and efficiency of this transfer.

-

Reductive Elimination: The final step in the catalytic cycle is the reductive elimination from the palladium(II) complex, now bearing both the aryl group from the organic halide and the isoquinolin-4-yl group. This step forms the desired carbon-carbon bond of the biaryl product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.

Practical Application: A Validated Experimental Protocol

The following protocol provides a robust starting point for researchers employing this compound in Suzuki-Miyaura cross-coupling reactions.

Experimental Workflow Diagram

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology

-

Reaction Setup: In a clean, dry Schlenk tube equipped with a magnetic stir bar, combine the aryl halide (1.0 equiv), this compound (1.1-1.5 equiv), and a suitable base (e.g., Cs₂CO₃, 3.0 equiv).

-

Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add a degassed solvent mixture, typically a combination of an organic solvent and water (e.g., toluene/H₂O or THF/H₂O), via syringe.

-

Catalyst Introduction: In a separate vial, prepare the palladium catalyst and ligand (e.g., Pd(OAc)₂ and a suitable phosphine ligand like RuPhos or PPh₃). Add the catalyst solution to the reaction mixture under a positive pressure of the inert gas.

-